Enantioselective UGT2B7 Inhibition: (1R)- vs (1S)-1-Cyclopropylpropan-1-ol Head-to-Head Comparison
In a direct head-to-head comparison within a single published study, (1R)-1-cyclopropylpropan-1-ol inhibited recombinant human UGT2B7 with an IC₅₀ of 0.0002 mM (0.2 µM), while the (S)-enantiomer under identical assay conditions yielded an IC₅₀ of 0.0005 mM (0.5 µM) [1]. This represents a 2.5-fold potency advantage for the (R)-configuration. The assay employed recombinant human UGT2B7 enzyme with a standardized substrate, and all 48 derivatives in the compound library were assessed under the same protocol, ensuring internal consistency.
| Evidence Dimension | UGT2B7 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0002 mM (0.2 µM) |
| Comparator Or Baseline | (1S)-1-cyclopropylpropan-1-ol: IC₅₀ = 0.0005 mM (0.5 µM) |
| Quantified Difference | 2.5-fold more potent (R > S); ΔIC₅₀ = 0.0003 mM |
| Conditions | Recombinant human UDP-glucuronosyltransferase 2B7 (UGT2B7) in vitro inhibition assay; J. Med. Chem. 2007, 50, 2655–2664 |
Why This Matters
The 2.5-fold potency differential means that researchers studying UGT2B7-mediated drug metabolism or designing UGT2B7-selective inhibitors must use the (R)-enantiomer to avoid under-dosing the active inhibitor species; using the racemate would require a 2× nominal concentration to achieve equivalent target engagement, introducing confounding effects from the inactive (S)-enantiomer.
- [1] Bichlmaier, I.; Kurkela, M.; Joshi, T.; Siiskonen, A.; Rüffer, T.; Lang, H.; Suchanova, B.; Vahermo, M.; Finel, M.; Yli-Kauhaluoma, J. Isoform-Selective Inhibition of the Human UDP-Glucuronosyltransferase 2B7 by Isolongifolol Derivatives. J. Med. Chem. 2007, 50 (11), 2655–2664. View Source
